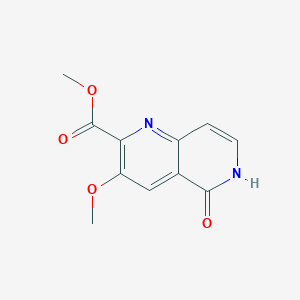
6-Bromo-3-(trifluoromethyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2BrF3N2 It is a derivative of picolinonitrile, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)picolinonitrile typically involves the bromination of 3-(trifluoromethyl)picolinonitrile. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
化学反应分析
Types of Reactions
6-Bromo-3-(trifluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would produce biaryl compounds.
科学研究应用
6-Bromo-3-(trifluoromethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the areas of cancer and infectious diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced coatings.
作用机制
The mechanism of action of 6-Bromo-3-(trifluoromethyl)picolinonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)picolinonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-3-(trifluoromethyl)picolinonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
6-Bromo-2-(trifluoromethyl)picolinonitrile: Positional isomer with the trifluoromethyl group at a different location on the pyridine ring.
Uniqueness
6-Bromo-3-(trifluoromethyl)picolinonitrile is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications.
属性
分子式 |
C7H2BrF3N2 |
|---|---|
分子量 |
251.00 g/mol |
IUPAC 名称 |
6-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2BrF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H |
InChI 键 |
SVQMGTJREAEUBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C(F)(F)F)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)

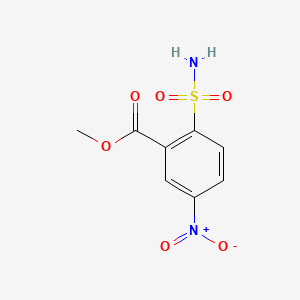

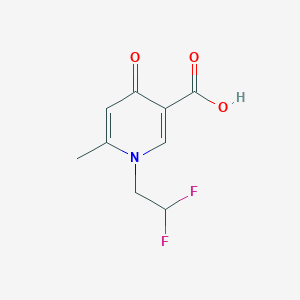
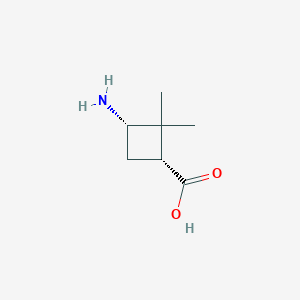
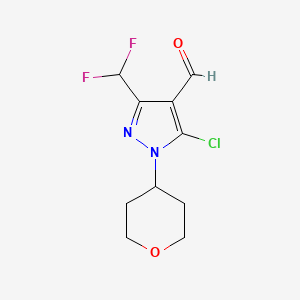
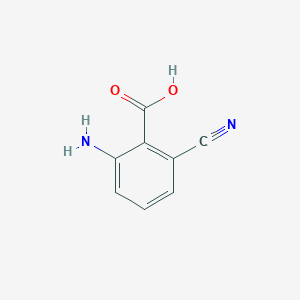
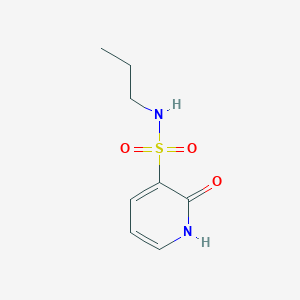
![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
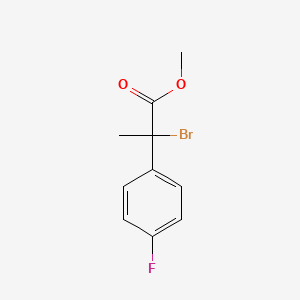

![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)
